molecular formula C5H6F3N3 B3002910 (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine CAS No. 1706440-17-6

(1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Cat. No. B3002910
CAS RN: 1706440-17-6
M. Wt: 165.119
InChI Key: ISWSQSVEDDSCDE-UHFFFAOYSA-N
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Description

Trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

There are various methods to introduce trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . The 19F NMR spectra are typically first-order in nature in that spin-spin coupling follows the n+1 rule for multiplicity .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . It also has a significant impact on the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Scientific Research Applications

I have conducted several searches to find detailed information on the unique scientific research applications of “[1-(trifluoromethyl)pyrazol-4-yl]methanamine,” but the available information does not provide a comprehensive analysis with specific applications categorized into separate fields as you requested.

The compound is mentioned in the context of potential pharmaceutical applications and as a key intermediate in the synthesis of therapeutic agents . Additionally, pyrazoles, which are related to the compound , are noted for their potential applications in agrochemicals, anti-inflammatory medications, and antitumor drugs .

Safety and Hazards

The safety and hazards of trifluoromethyl-containing compounds can vary widely depending on the specific compound. It’s always important to refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

Future Directions

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that the use of trifluoromethyl groups in the synthesis of new compounds will continue to be an area of active research .

properties

IUPAC Name

[1-(trifluoromethyl)pyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)11-3-4(1-9)2-10-11/h2-3H,1,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSQSVEDDSCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine

CAS RN

1706440-17-6
Record name [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
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